molecular formula C20H21N3O B12244899 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline

Cat. No.: B12244899
M. Wt: 319.4 g/mol
InChI Key: AFPPKLIXUCVRQK-UHFFFAOYSA-N
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Description

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring via a pyridinylmethyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its combination of a quinoline core with a piperidine ring and a pyridinylmethyl ether linkage makes it a versatile molecule with diverse applications .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinoline

InChI

InChI=1S/C20H21N3O/c1-2-6-19-18(5-1)20(9-12-22-19)23-13-3-4-16(14-23)15-24-17-7-10-21-11-8-17/h1-2,5-12,16H,3-4,13-15H2

InChI Key

AFPPKLIXUCVRQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=NC3=CC=CC=C32)COC4=CC=NC=C4

Origin of Product

United States

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